3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by the endogenous nucleotide adenosine diphosphate (ADP). MRS2500 was developed as a tool compound to study the role of the P2Y1 receptor in various physiological and pathological processes.
Mechanism of Action
3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid acts as a competitive antagonist of the P2Y1 receptor, binding to the receptor and preventing the binding of ADP. This results in the inhibition of downstream signaling pathways that are activated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium.
Biochemical and Physiological Effects:
3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has been shown to have a number of biochemical and physiological effects. In platelets, 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid inhibits ADP-induced platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. In bone cells, 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has been shown to inhibit bone resorption and stimulate bone formation, which makes it a potential therapeutic agent for the treatment of osteoporosis. 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has also been shown to regulate blood pressure and vascular tone, making it a potential therapeutic agent for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid in lab experiments is that it is a selective antagonist of the P2Y1 receptor, which means that it does not affect other P2 receptors. This allows for the specific study of the role of the P2Y1 receptor in various physiological and pathological processes. One limitation of using 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Future Directions
There are several future directions for the use of 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid in scientific research. One potential direction is the development of 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid-based therapeutics for the treatment of thrombotic disorders, osteoporosis, and cardiovascular diseases. Another potential direction is the use of 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid in the study of the role of the P2Y1 receptor in cancer progression and metastasis. Additionally, the development of more potent and selective P2Y1 receptor antagonists could lead to a better understanding of the physiological and pathological roles of the P2Y1 receptor.
Synthesis Methods
3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrrolidine derivative with a benzoic acid derivative followed by the introduction of a sulfonyl group. The final product is obtained through purification by column chromatography.
Scientific Research Applications
3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has been used extensively in scientific research to study the role of the P2Y1 receptor in various physiological and pathological processes. It has been shown to be effective in blocking the effects of ADP on platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has also been used to study the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of blood pressure and vascular tone.
properties
IUPAC Name |
3-[[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-18-10-15(17-11-18)24(22,23)19-6-5-13(9-19)7-12-3-2-4-14(8-12)16(20)21/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQLDYLGDUUCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)CC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.